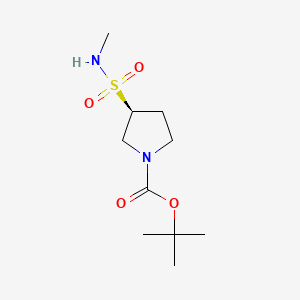

tert-butyl(3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate

Description

tert-butyl(3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a methylsulfamoyl moiety at the 3S-position. The stereochemistry at the 3S position and the sulfonamide group contribute to its unique physicochemical and biological properties, such as hydrogen-bonding capacity and metabolic stability.

Properties

Molecular Formula |

C10H20N2O4S |

|---|---|

Molecular Weight |

264.34 g/mol |

IUPAC Name |

tert-butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-6-5-8(7-12)17(14,15)11-4/h8,11H,5-7H2,1-4H3/t8-/m0/s1 |

InChI Key |

CHTGSRPSHZQZFV-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)S(=O)(=O)NC |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)NC |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl(3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with methylsulfamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as column chromatography.

Chemical Reactions Analysis

tert-Butyl(3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions where the methylsulfamoyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

tert-Butyl(3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl(3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The methylsulfamoyl group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and molecular properties:

*Calculated molecular weight based on formula.

Key Observations:

- Functional Group Diversity: The target compound’s methylsulfamoyl group distinguishes it from analogs with amino-pyridyl (), phenoxy (), or boronate esters (). Sulfonamides enhance hydrogen-bonding and acidity (pKa ~10–11), influencing receptor binding .

- Stereochemical Complexity : All analogs share a defined stereocenter at the pyrrolidine 3-position, critical for enantioselective interactions in drug design.

- Molecular Weight and Solubility : The hydroxymethyl analog () has the lowest molecular weight (217.26) and higher predicted hydrophilicity (pKa ~14.49), whereas the target compound’s sulfonamide may improve aqueous solubility compared to tert-butyl-dominated analogs.

Biological Activity

tert-butyl(3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological implications based on available research findings.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions using amino acid derivatives.

- Introduction of the Methylsulfamoyl Group : This group is added via a sulfonation reaction, commonly using methylsulfonyl chloride.

- Attachment of the tert-butyl Group : This is usually done through tert-butylation reactions involving tert-butyl chloride and a base.

These synthetic routes are crucial for obtaining the compound with desired purity and yield .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator by binding to active sites or altering protein conformations, thereby affecting their function. The exact pathways involved can vary depending on the biological context .

Biological Activity

Research indicates that compounds containing sulfamoyl groups often exhibit significant biological activities, including:

- Antimicrobial Activity : Similar sulfonamide compounds have demonstrated effectiveness against various bacterial strains.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Potential Anticancer Properties : Some studies suggest that related compounds could play a role in cancer treatment by targeting tumor-specific pathways.

Comparative Analysis

Comparative studies with similar compounds can provide insights into the unique properties of this compound:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, enzyme inhibition |

| N-tert-butoxycarbonyl-3-pyrrolidinecarboxylic acid | Similar pyrrolidine structure | Anticancer properties |

| Methylsulfonylpyrrolidine derivatives | Contains methylsulfamoyl group | Antibacterial effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.